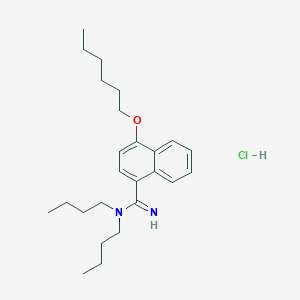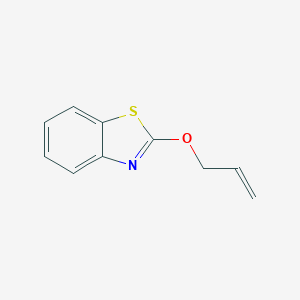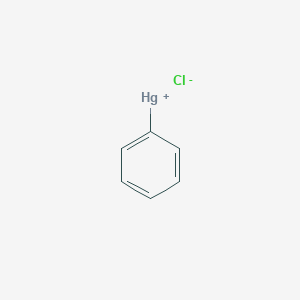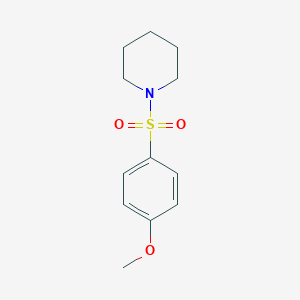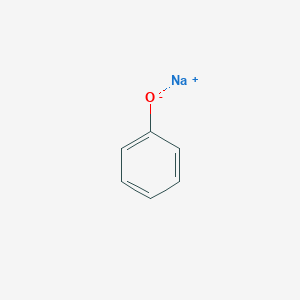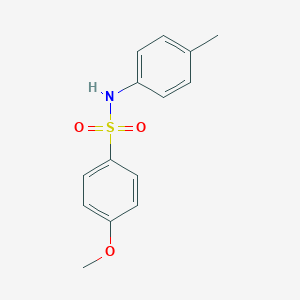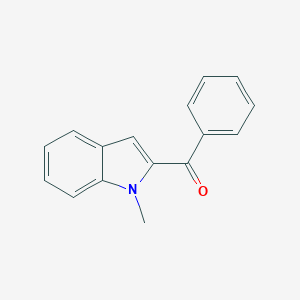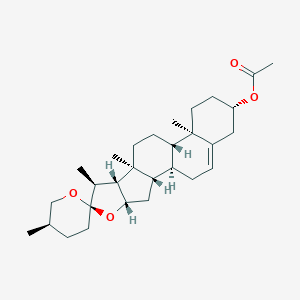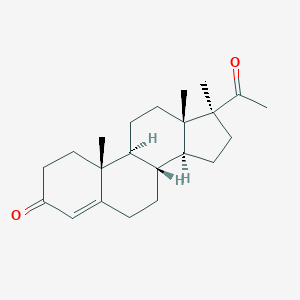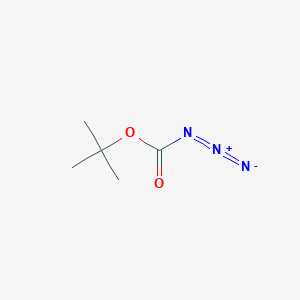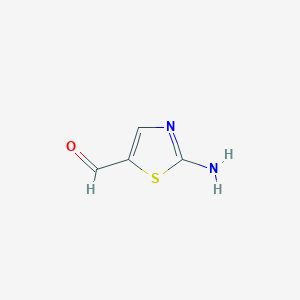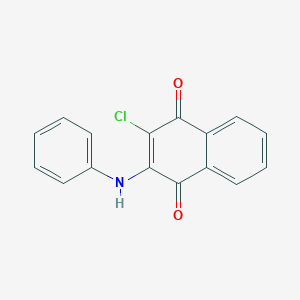
2-Anilino-3-chloro-1,4-naphthoquinone
Vue d'ensemble
Description
2-Anilino-3-chloro-1,4-naphthoquinone is a compound with the molecular formula C16H10ClNO2 . It is a basic structure present in many natural and synthetic compounds and has shown important biological properties as antibacterial, antifungal, antimalarial, or anticancer agents .
Synthesis Analysis
The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone has been explored in various studies. One method involves the epoxide-opening reaction of 1,4-naphthoquinone using aniline derivatives as nucleophiles . Another study reported the chemical modification of naphthoquinones to improve their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis
The molecular structure of 2-Anilino-3-chloro-1,4-naphthoquinone has been studied in several papers . The compound has a molecular weight of 283.71 g/mol .Chemical Reactions Analysis
The chemical reactions of 2-Anilino-3-chloro-1,4-naphthoquinone are associated with its redox properties and its capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Anilino-3-chloro-1,4-naphthoquinone include a molecular weight of 283.71 g/mol . More detailed information about its physical and chemical properties can be found in various databases .Applications De Recherche Scientifique
Antifungal Activity
- Application Summary: 2-Anilino-1,4-naphthoquinone derivatives have been associated with antifungal activity, particularly against Candida albicans, a fungus that can cause mild to fatal infections .
- Methods of Application: The synthesis involved a mixture of 2,3-dichloro-1,4-naphthoquinone and several equivalents of the corresponding aniline in methanol, stirred and refluxed for several hours .
- Results: The inhibition of the fungus conversion from cellular yeast to filamentous form by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .
Antibacterial and Antifungal Activities
- Application Summary: A series of 50 naphthoquinone derivatives was synthesized and evaluated for antibacterial and antifungal activity against several microorganisms .
- Methods of Application: The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong action as antimalarial, antibacterial, antifungal and anticancer agents .
- Results: Halogen derivatives of 1,4-naphthoquinone presented strong activity, e.g., 2-bromo-5-hydroxy-1,4-naphthoquinone, which exhibited inhibition at an MIC of 16 µg/mL in S. aureus, and 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, with an MIC of 2 µg/mL in C. krusei .
Electrochemical Energy Storage
- Application Summary: 2-Amino-3-chloro-1,4-naphthoquinone has been used for the covalent modification of graphene nanosheets for efficient electrochemical energy storage .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Antitubercular Activity
- Application Summary: 1,4-Naphthoquinones, possessing a substituent like an anilino, phenoxy or arylthio group in the two position, have been the subject of intensive research. Many of them find use in a variety of medicinal and biological applications, such as antituberculars .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Antimalarial Activity
- Application Summary: 1,4-Naphthoquinones, possessing a substituent like an anilino, phenoxy or arylthio group in the two position, have been associated with antimalarial activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Antibacterial Activity
- Application Summary: This comprehensive review aims to present the obtention of several nitrogen NQ derivatives reported in the literature as potential antibacterial agents, along with their preclinical evaluations and the proposed biological mechanisms induced by NQs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Solid-State Fluorescence Material
- Application Summary: This compound can be used as a solid-state fluorescence material .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Nucleophilic Process
- Application Summary: 2-(Phenylamino)-1,4-naphthoquinone derivatives can be obtained through a nucleophilic process reacting an aniline with NQ .
- Methods of Application: In solution, it involves a Michael-addition mechanism in an oxygen atmosphere .
- Results: The specific results or outcomes obtained were not detailed in the source .
Green and Renewable Organic Redox Molecules
- Application Summary: Green and renewable organic redox molecules are greatly advantageous over conventional inorganic intercalation electrode materials in terms of electrochemical reversibility and cycling stability .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-anilino-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCIDRTACZSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148793 | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-3-chloro-1,4-naphthoquinone | |
CAS RN |
1090-16-0 | |
| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



